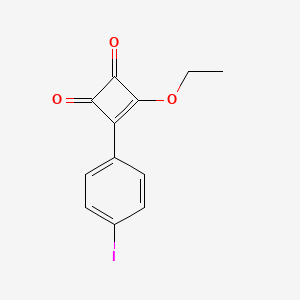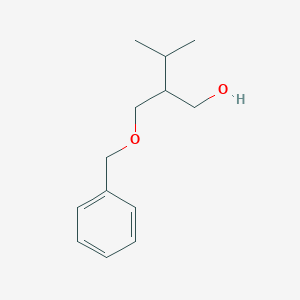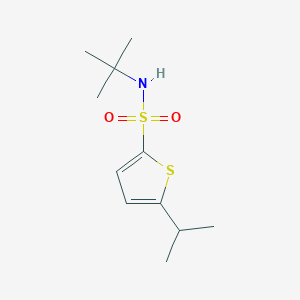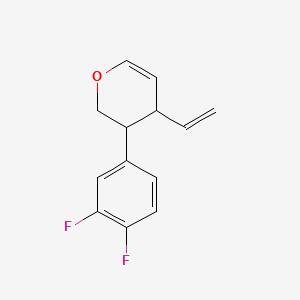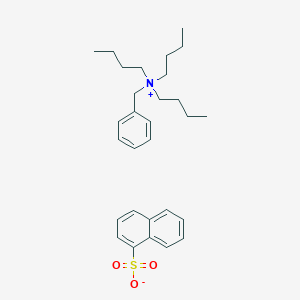
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound consists of a benzyl group, two butyl groups, and a butan-1-aminium group attached to a naphthalene-1-sulfonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate typically involves a quaternization reaction. The process begins with the reaction of N,N-dibutylbutan-1-amine with benzyl chloride to form N-Benzyl-N,N-dibutylbutan-1-aminium chloride. This intermediate is then reacted with sodium naphthalene-1-sulfonate to yield the final product.
Reaction Conditions:
Temperature: The reactions are usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: No specific catalyst is required for these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like crystallization or distillation to obtain a high-purity product.
Quality Control: Ensuring the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can react with the quaternary ammonium group.
Solvents: Polar solvents like water or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, a nucleophilic substitution reaction with hydroxide ions would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability. This can facilitate the transport of other molecules across the membrane.
Molecular Targets and Pathways:
Lipid Bilayers: The primary target of the compound’s action.
Pathways: Involves the disruption of membrane integrity and potential activation of signaling pathways related to cell stress responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N,N-dibutylbutan-1-aminium bromide
- N-Benzyl-N,N-dibutylbutan-1-aminium chloride
Uniqueness
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate is unique due to its naphthalene-1-sulfonate moiety, which imparts distinct surfactant properties compared to its bromide and chloride counterparts. This makes it particularly useful in applications requiring strong surfactant activity and stability.
Propiedades
Número CAS |
499782-10-4 |
|---|---|
Fórmula molecular |
C29H41NO3S |
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
benzyl(tributyl)azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O3S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h10-14H,4-9,15-18H2,1-3H3;1-7H,(H,11,12,13)/q+1;/p-1 |
Clave InChI |
CXAUACQAYDIIIY-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
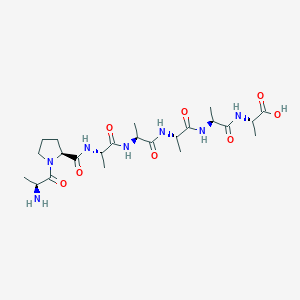
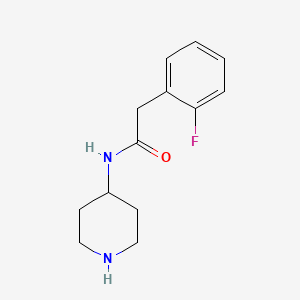
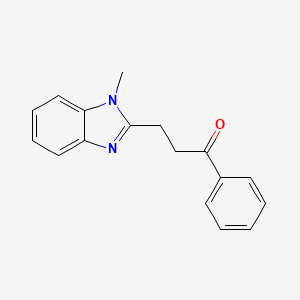
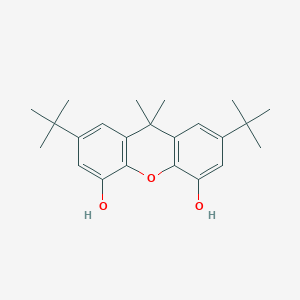
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
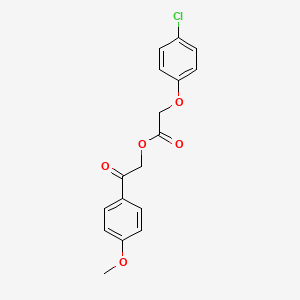
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
